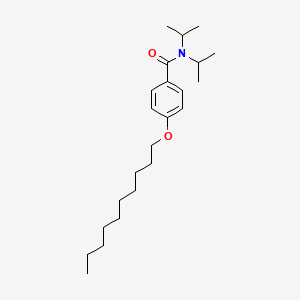
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX has been widely used in scientific research as a tool to study the function of ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been shown to be a potent and selective antagonist of AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
Mechanism of Action
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of AMPA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been shown to have a number of biochemical and physiological effects. In the central nervous system, 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been shown to inhibit synaptic transmission and plasticity mediated by AMPA receptors. 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has also been shown to have anti-convulsant effects, likely due to its ability to inhibit AMPA receptor-mediated excitatory neurotransmission.
Advantages and Limitations for Lab Experiments
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has several advantages as a tool for investigating the function of AMPA receptors. It is a potent and selective antagonist of AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide also has limitations. It has a relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide is not selective for a specific subtype of AMPA receptor, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide. One area of interest is investigating the role of AMPA receptors in various neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression. Another area of interest is developing more selective AMPA receptor antagonists that can be used to investigate the function of specific subtypes of AMPA receptors. Additionally, there is interest in developing compounds that can modulate the activity of AMPA receptors, potentially leading to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylquinoxaline with 2-bromo-4'-methylacetophenone in the presence of a base to yield the intermediate product 2,3-dimethyl-N-(2-bromo-4'-methylphenyl)quinoxaline. This intermediate is then reacted with methylamine and a reducing agent to yield 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide.
Scientific Research Applications
2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been widely used in scientific research to investigate the function of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity in the central nervous system. 2,3-dimethyl-N-(2-methylphenyl)-6-quinoxalinecarboxamide has been shown to be a potent and selective antagonist of AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
2,3-dimethyl-N-(2-methylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-6-4-5-7-15(11)21-18(22)14-8-9-16-17(10-14)20-13(3)12(2)19-16/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADKGNTVMDDTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-N~6~-(2-methylphenyl)-6-quinoxalinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)

![ethyl 4-{[5-(isobutyrylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5203433.png)
![N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5203437.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5203443.png)
![2-(5-{[1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5203454.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203459.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)